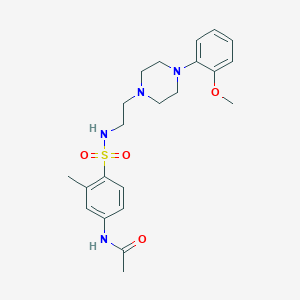
N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission .
Mode of Action
The compound acts as an acetylcholinesterase inhibitor (AChEI) . It binds to AChE, preventing the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This results in an increase in the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it increases the availability of acetylcholine, thereby enhancing the transmission of signals in the cholinergic pathway. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties
Result of Action
The compound’s action as an AChEI leads to enhanced cholinergic neurotransmission . In vivo studies have shown that treatment with this compound can improve short-term memory and reduce anxiety levels in rats . It also appears to have neuroprotective effects, as it can attenuate the neurotoxic effects of aluminium chloride .
生化分析
Biochemical Properties
The compound N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease . The nature of these interactions is likely due to the specific structural features of the compound, including its piperazine derivative and sulfamoyl group .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function. For example, it has been observed to attenuate the neurotoxic effects of aluminium chloride in rats, improving performance in behavioral tests and lowering acetylcholinesterase activity . This suggests that the compound may have a protective effect on cells, particularly in the context of neurotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned, it has been identified as a potential acetylcholinesterase inhibitor, which would prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability . This could have significant implications for neurological function and could potentially be leveraged for the treatment of conditions such as Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In vivo studies have shown that treatment with this compound over a period of 6 weeks can ameliorate the alterations induced by aluminium chloride on behavioural and neurochemical indices in rats . This suggests that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage. In one study, rats were treated with doses of 3 and 5 mg/kg of the compound for 6 weeks . Both dosages were found to have a protective effect against aluminium-induced neurotoxicity .
Metabolic Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may be involved in the metabolism of acetylcholine .
Subcellular Localization
Given its potential interactions with enzymes such as acetylcholinesterase, it may be localized to areas of the cell where these enzymes are present
属性
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-17-16-19(24-18(2)27)8-9-22(17)31(28,29)23-10-11-25-12-14-26(15-13-25)20-6-4-5-7-21(20)30-3/h4-9,16,23H,10-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUAJXHONUZRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














